2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol
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Overview
Description
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is a compound that features an indole moiety fused with a cyclobutanol ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by indole derivatives, “2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol” could be a potential candidate for further study in medicinal chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of this compound.
Mechanism of Action
Target of Action
Indole derivatives are known to interact with various biological targets. They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the reaction of indole derivatives with cyclobutanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole nitrogen to the carbonyl group of cyclobutanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane ring.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutanone.
Reduction: Formation of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutane.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)cyclobutan-1-ol: Similar structure but with a different position of the indole moiety.
2-(2,3-dihydro-1H-indol-1-yl)cyclopentan-1-ol: Similar structure but with a cyclopentanol ring instead of cyclobutanol.
2-(2,3-dihydro-1H-indol-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexanol ring instead of cyclobutanol.
Uniqueness
2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol is unique due to its specific ring structure, which can influence its chemical reactivity and biological activity. The presence of both the indole and cyclobutanol moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDWYEVYXYJYNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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